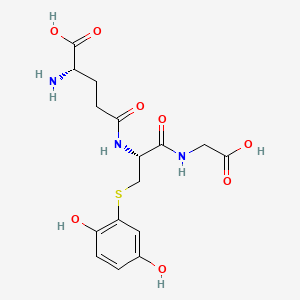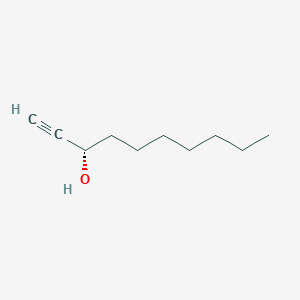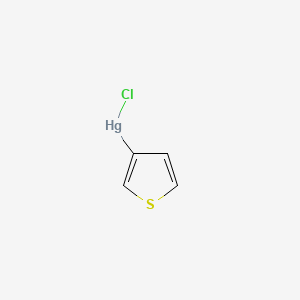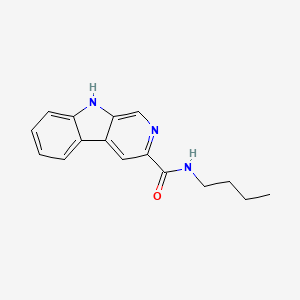
2-(S-Glutathionyl)hydroquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(S-Glutathionyl)hydroquinone is a compound formed through the conjugation of hydroquinone with glutathione. This conjugation is facilitated by the enzyme glutathione S-transferase. The compound is significant in various biological processes, particularly in detoxification pathways where it helps in neutralizing harmful quinones and protecting cells from oxidative damage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(S-Glutathionyl)hydroquinone typically involves the reaction of hydroquinone with glutathione. This reaction can occur spontaneously or be catalyzed by enzymes such as S-glutathionyl-hydroquinone reductases. The reaction conditions often include a suitable buffer system to maintain pH and temperature conducive to the enzyme activity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary occurrence in biological systems rather than industrial applications. the enzymatic synthesis approach can be scaled up using bioreactors where conditions such as pH, temperature, and substrate concentrations are tightly controlled to optimize yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(S-Glutathionyl)hydroquinone undergoes several types of chemical reactions, including:
Reduction: It can be reduced back to hydroquinone by S-glutathionyl-hydroquinone reductases.
Oxidation: It can undergo oxidation to form quinones.
Substitution: The glutathione moiety can be substituted by other nucleophiles under certain conditions.
Common Reagents and Conditions:
Reduction: Common reagents include glutathione and S-glutathionyl-hydroquinone reductases.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Nucleophiles like cysteine can substitute the glutathione moiety.
Major Products:
Reduction: Hydroquinone.
Oxidation: Quinones.
Substitution: Various substituted hydroquinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(S-Glutathionyl)hydroquinone has several scientific research applications:
Chemistry: It is used to study redox reactions and the role of glutathione in detoxification pathways.
Biology: It helps in understanding cellular defense mechanisms against oxidative stress.
Medicine: Research into its role in detoxifying harmful compounds and potential therapeutic applications in diseases caused by oxidative stress.
Industry: Limited industrial applications, primarily used in research settings to study biochemical pathways.
Wirkmechanismus
The mechanism of action of 2-(S-Glutathionyl)hydroquinone involves its role in detoxification pathways. The compound is formed when glutathione conjugates with hydroquinone, neutralizing its toxic effects. This reaction is catalyzed by glutathione S-transferase. The resulting compound can then be reduced back to hydroquinone by S-glutathionyl-hydroquinone reductases, completing a detoxification cycle . The molecular targets include various quinones and reactive oxygen species, and the pathways involved are primarily those related to oxidative stress and detoxification.
Similar Compounds:
S-Glutathionyl-(chloro)hydroquinone: Similar in structure but contains a chlorine atom.
Glutathione conjugates of other hydroquinones: These include compounds where hydroquinone is substituted with different groups.
Uniqueness: this compound is unique due to its specific formation through the conjugation of hydroquinone with glutathione, facilitated by glutathione S-transferase. This specific conjugation plays a crucial role in detoxification pathways, making it a significant compound in biological systems .
Eigenschaften
| 76726-99-3 | |
Molekularformel |
C16H21N3O8S |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dihydroxyphenyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H21N3O8S/c17-9(16(26)27)2-4-13(22)19-10(15(25)18-6-14(23)24)7-28-12-5-8(20)1-3-11(12)21/h1,3,5,9-10,20-21H,2,4,6-7,17H2,(H,18,25)(H,19,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1 |
InChI-Schlüssel |
PBSYQNUIZQXWAE-UWVGGRQHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
Kanonische SMILES |
C1=CC(=C(C=C1O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)


![Benzene, [(2,2,2-trifluoroethyl)seleno]-](/img/structure/B14449294.png)



![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)
